![molecular formula C15H13ClO3 B1598274 5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 667412-71-7](/img/structure/B1598274.png)
5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde
Descripción general
Descripción
5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde is a chemical compound with the CAS Number: 667412-71-7 . It has a molecular weight of 276.72 . The IUPAC name for this compound is 5-chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13ClO3/c1-18-14-4-2-3-11(7-14)10-19-15-6-5-13(16)8-12(15)9-17/h2-9H,10H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Oxidation Reactions and Mechanism Studies The study of oxidation reactions involving methoxy substituted benzyl derivatives, including methoxy substituted benzaldehydes, is crucial. For instance, the oxidation of methoxy substituted benzyl phenyl sulfides differentiates between oxidants reacting via single electron transfer and those reacting by direct oxygen atom transfer. Such studies have implications for understanding the mechanisms of chemical reactions and developing new synthetic methods (Lai, Lepage, & Lee, 2002).
Enzyme Catalysis and Reaction Engineering Enzyme-catalyzed asymmetric synthesis, like the formation of 3-methoxy-2'-chlorobenzoin, utilizes 3-methoxybenzaldehyde as a substrate. This process is significant in reaction engineering and the development of reactor concepts for preparative synthesis, highlighting the role of 5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde derivatives in biocatalysis and industrial chemistry (Kühl et al., 2007).
Photocatalytic Oxidation Studies The photocatalytic oxidation of benzyl alcohol derivatives, such as 4-methoxybenzyl alcohol, into corresponding aldehydes is a significant area of research. This study aids in understanding the photocatalytic properties of materials like TiO2 and their application in chemical synthesis under visible light irradiation (Higashimoto et al., 2009).
Spectroscopic Analysis and Structural Determination Spectroscopic studies on compounds like 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde contribute to our understanding of the structural and chemical properties of such compounds. These studies are essential for the development of new materials and the advancement of analytical chemistry (Özay et al., 2013).
Catalysis and Organic Synthesis The catalytic activities of complexes involving derivatives of methoxybenzaldehyde, like chloroperoxidase-catalyzed benzylic hydroxylation, are studied for their relevance in organic synthesis. Understanding these catalytic processes aids in developing efficient synthetic routes for various organic compounds (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Environmental Chemistry and Degradation Studies The synthesis and characterization of chlorinated vanillins, like 4-hydroxy-3-methoxybenzaldehydes, are crucial in understanding the chemical degradation of lignin and humic substances. This research is important for environmental chemistry, particularly in understanding and managing the degradation of organic matter in the environment (Hyötyläinen & Knuutinen, 1993).
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-2-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-4-2-3-11(7-14)10-19-15-6-5-13(16)8-12(15)9-17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOPFCRUFJOGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395934 | |
| Record name | 5-chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde | |
CAS RN |
667412-71-7 | |
| Record name | 5-chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




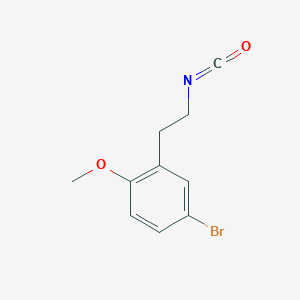
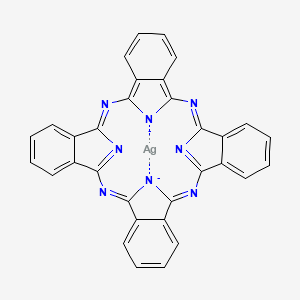
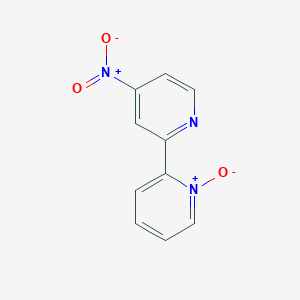


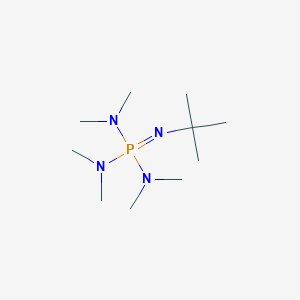
![2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium](/img/no-structure.png)
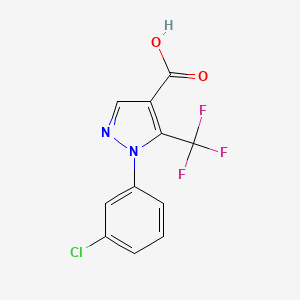

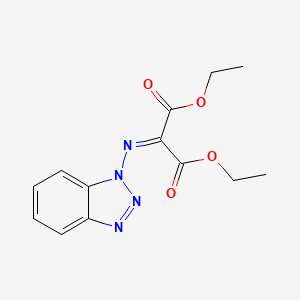
![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)

